![molecular formula C25H18Cl2N2O5 B2756699 methyl 4-(3-(2,4-dichlorophenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate CAS No. 1005117-99-6](/img/structure/B2756699.png)
methyl 4-(3-(2,4-dichlorophenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a pyrrolo[3,4-d]isoxazole ring, a phenyl group, and a benzoate ester . The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science.
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups and a heterocyclic ring. These features could result in a variety of interesting chemical properties, including potential reactivity with various reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure and the presence of its various functional groups. For example, the benzoate ester could potentially influence its solubility in various solvents .Scientific Research Applications
Electropolymerization and Spectroelectrochemical Characterization
- Application in Electrochromic Materials : A study discussed the synthesis and electrochromic properties of a magenta polypyrrole derivative synthesized from a pyrrole derivative and Methyl Red azo dye. The electrochromic properties such as chromatic contrast and switching time were highlighted, suggesting potential applications in electrochromic devices and pH sensors due to the material's color change response to pH levels (Almeida et al., 2017).
Heterocyclic Chemistry and Polymer Synthesis
- Scaffold for Synthesis of Highly Functionalized Compounds : Research on alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates demonstrated their utility as scaffolds for synthesizing highly functionalized isoxazole derivatives, suggesting a pathway for the development of novel organic molecules with potential applications in drug discovery and materials science (Ruano et al., 2005).
Thermotropic Polyesters and Liquid-Crystalline Materials
- Development of Nematic Liquid Crystals : A study on thermotropic polyesters based on specific carboxylic acids showed the formation of nematic melts, pointing towards applications in liquid crystal displays and other optoelectronic devices (Kricheldorf & Thomsen, 1992).
Supramolecular Chemistry and Liquid-Crystalline Phases
- Supramolecular Dendrimers in Cubic Liquid-Crystalline Phase : The design and synthesis of spherical supramolecular dendrimers self-organized in a novel thermotropic cubic liquid-crystalline phase were discussed, illustrating the potential for creating advanced materials with unique optical and structural properties (Balagurusamy et al., 1997).
Mesomorphic Behavior and Photoluminescence
- Mesogenic Compounds with Photoluminescent Properties : Research on a series of oxadiazole derivatives explored their mesomorphic behavior and photoluminescent properties, indicating their applicability in the development of new materials for photoluminescent devices and liquid crystal technologies (Han et al., 2010).
Mechanism of Action
Target of Action
The primary target of this compound, also known as Bixlozone , is the enzyme 1-deoxy-D-xylulose 5-phosphate synthase (DXS) . DXS is a crucial enzyme in the non-mevalonate pathway of isoprenoid biosynthesis, which is responsible for the production of terpenoids and carotenoids in plants .
Mode of Action
Bixlozone acts by inhibiting the activity of DXS . This inhibition disrupts the biosynthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the five-carbon building blocks of terpenoids . As a result, the production of carotenoids, which are essential for photosynthesis, is halted .
Biochemical Pathways
The affected biochemical pathway is the non-mevalonate pathway or methylerythritol phosphate (MEP) pathway . This pathway is responsible for the production of terpenoids and carotenoids in plants . The inhibition of DXS leads to a decrease in the production of these compounds, affecting various downstream processes, including photosynthesis .
Pharmacokinetics
As a herbicide, it is likely to be absorbed by the roots and shoots of plants and transported to various parts of the plant where it exerts its action . The compound’s bioavailability would depend on factors such as its solubility, stability, and the plant’s ability to metabolize it .
Result of Action
The inhibition of carotenoid biosynthesis by Bixlozone leads to the bleaching of plant tissues . Carotenoids protect chlorophyll from photooxidation and contribute to photosynthesis . Without carotenoids, the plant’s leaves turn white, and the plant eventually dies due to the inability to photosynthesize .
Action Environment
The action, efficacy, and stability of Bixlozone can be influenced by various environmental factors. These may include the pH of the soil, temperature, and moisture levels . .
Future Directions
The potential applications and future directions for research on this compound would likely depend on its physical and chemical properties, as well as its biological activity (if any). It could potentially be of interest in fields such as medicinal chemistry, materials science, or synthetic chemistry .
properties
IUPAC Name |
methyl 4-[3-(2,4-dichlorophenyl)-4,6-dioxo-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18Cl2N2O5/c1-33-25(32)14-7-10-16(11-8-14)28-23(30)20-21(18-12-9-15(26)13-19(18)27)29(34-22(20)24(28)31)17-5-3-2-4-6-17/h2-13,20-22H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHDBMIZMDLRZTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=C(C=C(C=C5)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18Cl2N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(3-(2,4-dichlorophenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-(Dimethylamino)ethyl)-1-(2-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2756621.png)
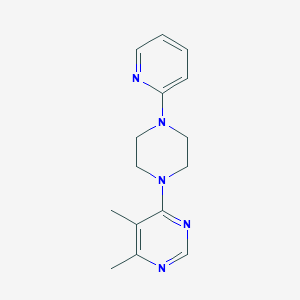


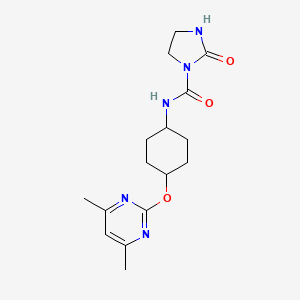
![ethyl 2-[({[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2756630.png)
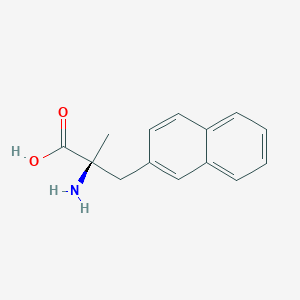
![3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl pivalate](/img/structure/B2756634.png)
![3-(4-Chlorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2756635.png)
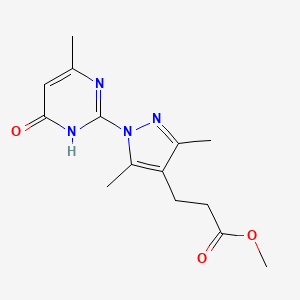
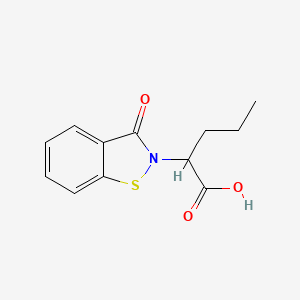
![[4-(Cyanomethyl)phenyl]methanesulfonyl chloride](/img/structure/B2756638.png)
![[4-(4-Methoxyphenoxy)phenyl]methanamine](/img/structure/B2756639.png)